molecular formula C10H9F3N2 B7865681 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine

Cat. No.: B7865681
M. Wt: 214.19 g/mol
InChI Key: RONRVZYGYHHMPU-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated organic compound that features an indole core structure substituted with a trifluoroethyl group at the nitrogen atom and an amine group at the 6-position. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine typically involves the trifluoroethylation of indole derivatives. One common method is the direct C–H functionalization of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent. This reaction is carried out under mild conditions and is highly selective for the C3 position of the indole .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes starting from readily available indole derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole core or the trifluoroethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The indole core structure is known to bind to various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

    N-(2,2,2-Trifluoroethyl)aniline: Similar in structure but lacks the indole core.

    2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine.

    Trifluoromethylated Indoles: Compounds with a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is unique due to the combination of the indole core and the trifluoroethyl group, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other fluorinated compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-4-3-7-1-2-8(14)5-9(7)15/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRVZYGYHHMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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